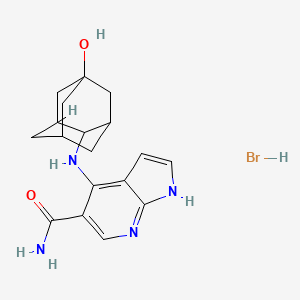
Prdx1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prdx1-IN-1 is a selective inhibitor of Peroxiredoxin 1 (PRDX1), a member of the peroxiredoxin family of antioxidant enzymes. This compound demonstrates an IC50 value of 0.164 micromolar and is utilized in cancer research due to its ability to promote intracellular reactive oxygen species accumulation, inhibit cancer cell proliferation, invasion, and migration, and induce apoptosis .
Vorbereitungsmethoden
The synthesis of Prdx1-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically includes:
Step 1: Preparation of the core structure through a series of condensation and cyclization reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final coupling reaction to form this compound.
Analyse Chemischer Reaktionen
Prdx1-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to convert oxidized derivatives back to the parent compound.
Substitution: Functional groups in this compound can be substituted with other groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Prdx1-IN-1 has several scientific research applications, including:
Cancer Research: It is used to study the role of PRDX1 in cancer cell proliferation, invasion, and migration.
Oxidative Stress Studies: this compound is employed to understand the mechanisms of oxidative stress and its impact on cellular functions.
Signal Transduction Research: The compound helps in elucidating the role of PRDX1 in reactive oxygen species-dependent intracellular signaling pathways.
Wirkmechanismus
Prdx1-IN-1 exerts its effects by selectively inhibiting PRDX1, an enzyme that catalyzes the reduction of peroxides, including hydrogen peroxide. By inhibiting PRDX1, this compound promotes the accumulation of reactive oxygen species within cells. This accumulation leads to oxidative stress, which can induce apoptosis and inhibit cancer cell proliferation, invasion, and migration . The molecular targets and pathways involved include the PI3K/Akt and JNK/Smad signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Prdx1-IN-1 is unique due to its high selectivity for PRDX1. Similar compounds include:
Celastrol: A natural product that acts as a covalent inhibitor of PRDX1 but lacks subtype selectivity.
Compound 15: A derivative of Celastrol with improved selectivity for PRDX1, showing an IC50 value of 0.35 micromolar.
This compound stands out due to its potent inhibitory activity and selectivity for PRDX1, making it a valuable tool in cancer research and oxidative stress studies.
Eigenschaften
Molekularformel |
C46H55N3O4 |
|---|---|
Molekulargewicht |
713.9 g/mol |
IUPAC-Name |
[(6aS,6bS,8aS,11R,12aR,14aR)-4,6a,6b,8a,11,14a-hexamethyl-2-oxo-11-[(3,5,6-trimethylpyrazin-2-yl)methylcarbamoyl]-7,8,9,10,12,12a,13,14-octahydropicen-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C46H55N3O4/c1-28-33-16-17-37-44(7,34(33)25-36(50)40(28)53-39(51)18-15-32-13-11-10-12-14-32)22-24-46(9)38-26-43(6,20-19-42(38,5)21-23-45(37,46)8)41(52)47-27-35-31(4)48-29(2)30(3)49-35/h10-18,25,38H,19-24,26-27H2,1-9H3,(H,47,52)/b18-15+/t38-,42-,43-,44+,45-,46+/m1/s1 |
InChI-Schlüssel |
FRYSNRRDKCJCDD-MAYJLFPOSA-N |
Isomerische SMILES |
CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)NCC6=NC(=C(N=C6C)C)C)C)C)C)C)OC(=O)/C=C/C7=CC=CC=C7 |
Kanonische SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)NCC6=NC(=C(N=C6C)C)C)C)C)C)C)OC(=O)C=CC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


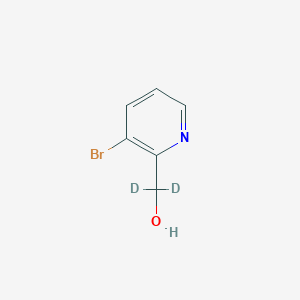
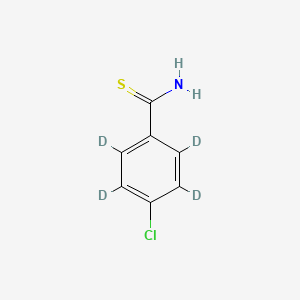
![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)

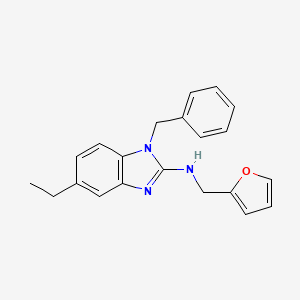
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
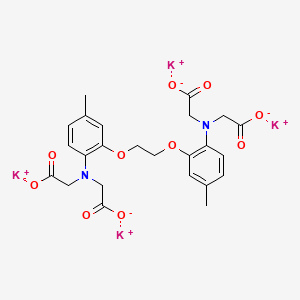


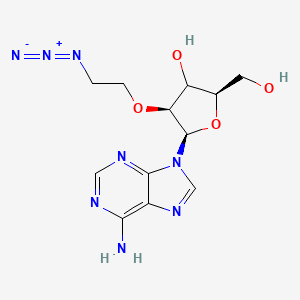
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)
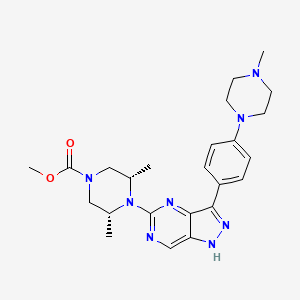
![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)
